Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3/t3-,4+,5-,6+,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQUVMUAMNLLX-WCFBUKAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704848 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22965-79-3 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-Chloro-7-deoxy-1-thiolincosaminide (CAS 22965-79-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of a Chlorinated Intermediate

In the landscape of antibiotic development, the lincosamide family holds a significant position, with Clindamycin being a prominent member renowned for its efficacy against a range of bacterial infections.[] The journey from the naturally occurring antibiotic Lincomycin to the semi-synthetic and more potent Clindamycin is a testament to the power of targeted chemical modification.[] At the heart of this transformation lies a critical intermediate: Methyl 7-Chloro-7-deoxy-1-thiolincosaminide. This guide provides an in-depth technical exploration of this pivotal molecule, offering insights into its synthesis, properties, and significance in the broader context of medicinal chemistry and drug development. Far from being a mere stepping stone, understanding the nuances of this chlorinated sugar derivative is key to appreciating the elegant chemistry that underpins the enhanced therapeutic profile of Clindamycin.

Physicochemical and Structural Characteristics

This compound is an off-white solid at room temperature.[2] It is a derivative of the amino sugar lincosamine, which forms the core of lincosamide antibiotics. The introduction of a chlorine atom at the C7 position is a deliberate and crucial modification that dramatically influences the biological activity of the final antibiotic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22965-79-3 | [2] |

| Molecular Formula | C₉H₁₈ClNO₄S | [2] |

| Molecular Weight | 271.76 g/mol | [2] |

| Appearance | Off-White Solid | [2] |

| Melting Point | >156°C (decomposes) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | Store at 4°C under an inert atmosphere. The compound is hygroscopic. | [2] |

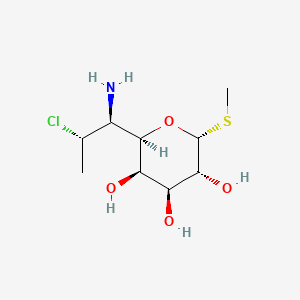

Chemical Structure

The structure of this compound is presented below. The key features include the pyranose ring, the methylthio group at the anomeric carbon, and the defining 7-chloro-7-deoxypropylamino side chain.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The primary route to this compound involves the selective chlorination of its precursor, Methyl 1-thiolincosaminide (CAS 14810-93-6).[3][4] This transformation specifically targets the primary hydroxyl group at the C7 position. A highly effective and widely used method for such a selective chlorination of a primary alcohol in the presence of secondary alcohols is the Appel reaction.[5][6][7]

The Appel Reaction: A Powerful Tool for Selective Chlorination

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄), to convert an alcohol to the corresponding alkyl halide.[5] The reaction proceeds under mild and generally neutral conditions, which is advantageous for substrates with sensitive functional groups, such as the amino and multiple hydroxyl groups present in Methyl 1-thiolincosaminide.[6][8]

Reaction Mechanism

The mechanism of the Appel reaction is a well-established sequence of steps:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the chlorine atoms of carbon tetrachloride. This results in the formation of a phosphonium salt intermediate and the trichloromethanide anion.[9][10]

-

Deprotonation of the Alcohol: The trichloromethanide anion is a strong base and deprotonates the primary hydroxyl group at the C7 position of Methyl 1-thiolincosaminide, forming an alkoxide and chloroform.[6]

-

Formation of the Oxyphosphonium Intermediate: The resulting alkoxide acts as a nucleophile and attacks the positively charged phosphorus atom of the phosphonium salt. This forms a key oxyphosphonium intermediate, effectively converting the hydroxyl group into a good leaving group.[9][10]

-

SN2 Displacement: The chloride ion, generated in the initial activation step, then acts as a nucleophile and attacks the C7 carbon in an SN2 fashion. This backside attack displaces the triphenylphosphine oxide, leading to an inversion of configuration at the C7 carbon and the formation of the desired this compound.[6][7] The formation of the very stable triphenylphosphine oxide double bond is a major driving force for the reaction.[5]

Caption: Workflow of the Appel reaction for the synthesis of the target compound.

Experimental Protocol (Illustrative)

The following is a plausible, illustrative protocol for the synthesis of this compound based on the principles of the Appel reaction. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Methyl 1-thiolincosaminide (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. To this solution, add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Chlorination: Slowly add a solution of carbon tetrachloride (2.0 eq) in anhydrous pyridine dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane:methanol).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure this compound. The by-product, triphenylphosphine oxide, can often be partially removed by crystallization from a non-polar solvent prior to chromatography.

Analytical Characterization

Table 2: Expected Analytical Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons of the thioether and the C8 methyl group. Complex multiplets for the pyranose ring protons and the side chain protons. The chemical shifts of protons around the C7 carbon would be significantly different from the precursor due to the deshielding effect of the chlorine atom. |

| ¹³C NMR | Distinct signals for the nine carbon atoms. The C7 carbon signal would be shifted to a characteristic range for a carbon bearing a chlorine atom. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or a protonated molecular ion in ESI-MS) corresponding to the calculated molecular weight of 271.76 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching, and C-O stretching. The C-Cl stretching vibration would also be present, typically in the fingerprint region. |

| High-Performance Liquid Chromatography (HPLC) | Purity can be assessed using a suitable reversed-phase or normal-phase HPLC method with an appropriate detector (e.g., ELSD or MS).[11] |

Role in Drug Development and Application

The primary and most significant application of this compound is as a key intermediate in the semi-synthesis of Clindamycin.[]

From Intermediate to Antibiotic: The Final Step

Following the synthesis of this compound, the final step in the synthesis of Clindamycin involves the coupling of this chlorinated amino sugar with the amino acid moiety, (2S,4R)-1-methyl-4-propyl-L-proline. This amide bond formation completes the structure of Clindamycin.

Caption: The role of the title compound in the synthesis of Clindamycin.

The Significance of the 7-Chloro Group

The substitution of the 7-hydroxyl group of the lincomycin scaffold with a chlorine atom with inversion of configuration is not a trivial change. This modification enhances the antibacterial activity of the resulting molecule, Clindamycin, compared to its parent compound, Lincomycin. The increased lipophilicity of Clindamycin is thought to improve its penetration into bacterial cells, and the presence of the chlorine atom at the 7-position enhances its binding to the 50S ribosomal subunit, thereby more effectively inhibiting bacterial protein synthesis.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2] As it is hygroscopic, storage under an inert atmosphere is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chlorinated organic compounds should be disposed of in designated halogenated organic waste containers.[11][13] Do not dispose of down the drain.

Conclusion

This compound stands as a testament to the ingenuity of medicinal chemistry. Its synthesis, primarily through selective chlorination reactions like the Appel reaction, is a critical step in the production of the potent antibiotic Clindamycin. A thorough understanding of its properties, synthesis, and handling is indispensable for researchers and professionals in the field of drug development and organic synthesis. As the quest for new and improved antibiotics continues, the lessons learned from the targeted modification of natural products, exemplified by the creation of this chlorinated intermediate, will undoubtedly continue to inspire future innovations.

References

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

TutorChase. (n.d.). How is an Appel reaction used to convert alcohols? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

-

C&EN. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

-

Acanthus Research. (n.d.). This compound Archives. Retrieved from [Link]

-

National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

- Google Patents. (n.d.). KR850000065B1 - Method for preparing lincomycin and clindamycin.

-

SigutLabs. (n.d.). Methyl 1-thiolincosaminide – CAS 14810-93-6. Retrieved from [Link]

-

Nature. (2021, December 16). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

PubMed. (2021, February 18). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Retrieved from [Link]

Sources

- 2. usbio.net [usbio.net]

- 3. Methyl 1-Thiolincosaminide | LGC Standards [lgcstandards.com]

- 4. Methyl 1-thiolincosaminide – CAS 14810-93-6 to buy [sigutlabs.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. orgosolver.com [orgosolver.com]

- 7. tutorchase.com [tutorchase.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Appel Reaction [organic-chemistry.org]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. thesafetygeek.com [thesafetygeek.com]

- 13. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]

Synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

An In-Depth Technical Guide to the

Introduction: The Core Aminosugar of Clindamycin

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily recognized as the structural core of Clindamycin. Clindamycin is a semi-synthetic lincosamide antibiotic derived from its natural precursor, Lincomycin. The critical modification—the replacement of the 7-hydroxyl group in Lincomycin with a chlorine atom—results in a compound with significantly enhanced antibacterial potency and improved pharmacokinetic properties.[1][2][3] This guide provides a detailed exploration of a field-proven, two-stage synthetic route to obtain this essential aminosugar, focusing on the underlying chemical principles and experimental methodologies that ensure high fidelity and stereochemical control.

A Strategic Overview: From Antibiotic to Building Block

The synthesis of this compound is elegantly achieved by dissecting the parent antibiotic, Lincomycin. This strategy allows for precise chemical manipulation of the sugar moiety without interference from the appended proline amino acid. The process can be logically separated into two primary stages:

-

Amide Bond Cleavage: The initial step involves the hydrolytic cleavage of the amide bond in Lincomycin. This liberates the core aminosugar, Methyl α-thiolincosaminide (MTL), the direct precursor for the subsequent chlorination reaction.

-

Stereoselective Chlorination: The isolated MTL undergoes a highly selective chlorination reaction. This crucial transformation replaces the hydroxyl group at the C-7 position with a chlorine atom, proceeding with a complete inversion of stereochemistry, which is fundamental to the biological activity of the final antibiotic.[3]

Caption: Overall synthetic workflow from Lincomycin to the target intermediate.

Stage 1: Isolating the Precursor - The Synthesis of Methyl α-thiolincosaminide (MTL)

Causality and Experimental Choices

To chemically modify the sugar portion of Lincomycin, it is first necessary to isolate it from the N-methyl-4-propyl-L-proline moiety. A robust and high-yielding method for cleaving this stable amide bond is hydrazinolysis. Refluxing Lincomycin in hydrazine hydrate effectively breaks the amide linkage, producing the desired aminosugar (MTL) and the corresponding prolyl hydrazide.[4] Hydrazine is a powerful nucleophile that readily attacks the amide carbonyl, leading to the irreversible formation of the hydrazide and release of the free amine on the sugar. This approach is favored for its efficiency and the relative ease of separating the sugar product from the reaction byproducts.

Detailed Experimental Protocol: Hydrazinolysis of Lincomycin

-

Reaction Setup: A round-bottom flask is charged with Lincomycin hydrochloride and hydrazine hydrate (98%). The flask is fitted with a reflux condenser and a magnetic stirrer.

-

Execution: The mixture is heated to reflux and maintained at this temperature for approximately 20-24 hours, during which the amide cleavage proceeds to completion.

-

Work-up and Purification:

-

Upon cooling, the excess hydrazine hydrate is removed under reduced pressure (vacuum distillation).

-

The resulting residue is co-evaporated with water and toluene to remove any remaining traces of hydrazine.

-

The crude product, containing MTL and prolyl hydrazide, is then purified. A common method is crystallization from a suitable solvent system, such as methanol/acetone, to yield pure Methyl α-thiolincosaminide as a crystalline solid.

-

Stage 2: The Core Directive - Stereoselective Chlorination of MTL

Expertise in Action: Overcoming the Selectivity Challenge

The MTL molecule possesses four secondary hydroxyl groups (at positions C-2, C-3, C-4, and C-7). The core challenge is to selectively replace only the C-7 hydroxyl group. The hydroxyl at C-7 is sterically more accessible than the others on the pyranose ring, but a highly selective reagent system is paramount. While Vilsmeier-Haack type reagents (formed from SOCl₂ and DMF) are used in industrial processes to chlorinate the intact Lincomycin molecule,[1][5][6] the Appel reaction provides a milder and highly selective alternative for the isolated sugar.[7]

The Appel reaction conditions, typically employing triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄), or an alternative chlorine source like N-chlorosuccinimide (NCS), are exceptionally effective for converting alcohols to alkyl halides.

Trustworthiness Through Mechanism: The SN2 Pathway

The reliability of this chlorination step is grounded in its well-understood SN2 (bimolecular nucleophilic substitution) mechanism.

-

Activation of the Hydroxyl Group: The triphenylphosphine attacks the chlorine source (e.g., CCl₄ or NCS) to form a phosphonium salt. The oxygen of the C-7 hydroxyl group of MTL then attacks the phosphorus atom, displacing a chloride ion and forming a C-7-oxyphosphonium salt. This transformation converts the poor leaving group (-OH) into an excellent leaving group (-OPPh₃).

-

Nucleophilic Attack: The chloride ion (Cl⁻), generated in the previous step, now acts as the nucleophile. It attacks the C-7 carbon from the side opposite to the bulky oxyphosphonium leaving group.

-

Inversion of Configuration: This backside attack forces the inversion of the stereocenter at C-7. The starting material, MTL, has an (R) configuration at C-7. The product, MCTL, has the inverted (S) configuration. This specific stereochemistry is essential for the bioactivity of Clindamycin.

-

Byproduct Formation: The reaction yields the desired 7(S)-chloro product, along with triphenylphosphine oxide (Ph₃P=O) and other byproducts depending on the chlorine source.

Caption: Mechanism of the Appel-type chlorination at the C-7 position.

Detailed Experimental Protocol: Synthesis of MCTL from MTL

-

Reaction Setup: An oven-dried, three-neck round-bottom flask is placed under an inert atmosphere (e.g., nitrogen or argon) and charged with anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Reagent Addition: Triphenylphosphine (PPh₃) is dissolved in the solvent, followed by the addition of Methyl α-thiolincosaminide (MTL). The mixture is stirred until all solids dissolve.

-

Chlorination: The reaction mixture is cooled in an ice bath. Carbon tetrachloride (CCl₄) is added dropwise via a syringe, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4-6 hours) until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The resulting crude residue, containing the product and triphenylphosphine oxide, is purified by column chromatography on silica gel.

-

Elution with a suitable solvent gradient (e.g., dichloromethane/methanol) separates the desired product from the byproducts.

-

Fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as an off-white solid.

-

Data Summary: Physicochemical Properties

The successful synthesis of the target compound can be confirmed by its physicochemical properties, which should align with established data.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈ClNO₄S | United States Biological |

| Molecular Weight | 271.76 g/mol | United States Biological |

| Appearance | Off-White Solid | United States Biological |

| Melting Point | >156°C (decomposes) | United States Biological |

| Stereochemistry at C-7 | (S) | [3] |

| Storage Conditions | 4°C under inert atmosphere, Hygroscopic | United States Biological |

Conclusion and Future Outlook

The synthetic pathway detailed herein provides a robust and reproducible method for obtaining this compound from the readily available antibiotic, Lincomycin. The strategic cleavage of the parent molecule followed by a highly selective and stereoinvertive chlorination reaction demonstrates a powerful approach in semi-synthetic drug development. The resulting intermediate, MCTL, not only serves as the cornerstone for the industrial production of Clindamycin but also acts as a versatile building block for the synthesis of novel lincosamide analogues, paving the way for the development of next-generation antibiotics to combat evolving bacterial resistance.

References

- CN103172683A - Method for preparing clindamycin hydrochloride. Google Patents.

- CN101891778A - Process for synthesizing clindamycin hydrochloride. Google Patents.

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). Proceedings of the National Academy of Sciences, 117(38), 23537-23544. Available at: [Link]

-

Lincocin® lincomycin injection, USP Sterile Solution for Intramuscular and Intravenous Use. (2022). U.S. Food and Drug Administration. Available at: [Link]

-

Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

-

Lincomycin. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

An alternative synthesis of clindamycin. (2010). Journal of the Serbian Chemical Society, 75(10), 1297-1301. Available at: [Link]

-

Lincomycin. Wikipedia. Available at: [Link]

- KR850000065B1 - Method for preparing lincomycin and clindamycin. Google Patents.

-

Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization. (2021). European Polymer Journal, 159, 110729. Available at: [Link]

-

Microbiological and pharmacological behavior of 7-chlorolincomycin. (1967). Antimicrobial Agents and Chemotherapy, 7, 307-313. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

- US5182374A - Clindamycin phosphate synthesis. Google Patents.

-

Lincomycin. XII. The Preparation of Methyl N-Methyl-a-thiolincosaminide. (1970). The Journal of Organic Chemistry, 35(11), 3891-3893. Available at: [Link]

-

A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. (2019). ChemRxiv. Available at: [Link]

- CN110606865A - Preparation method of clindamycin hydrochloride impurity. Google Patents.

-

Clindamycin phosphate synthesis. (1993). Justia Patents. Available at: [Link]

- WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars. Google Patents.

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. (2013). Green and Sustainable Chemistry, 3(4), 117-122. Available at: [Link]

Sources

- 1. CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]

- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lincomycin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103172683A - Method for preparing clindamycin hydrochloride - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

The Strategic Role of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide in Lincosamide Antibiotic Synthesis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide, a pivotal intermediate in the semi-synthesis of modern lincosamide antibiotics, most notably clindamycin. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, properties, and critical role of this chlorinated sugar derivative. We will delve into the mechanistic underpinnings of its formation and provide detailed procedural insights, reflecting field-proven methodologies.

Introduction: The Significance of the 7-Chloro Moiety

The lincosamide class of antibiotics, exemplified by lincomycin, has long been a valuable tool in combating bacterial infections.[1] Lincomycin, a natural product of Streptomyces lincolnensis, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] However, the quest for enhanced potency and an expanded spectrum of activity led to the semi-synthetic derivative, clindamycin. The key chemical modification that distinguishes clindamycin from its parent compound is the substitution of the 7-hydroxyl group with a chlorine atom, resulting in a 7(S)-chloro-7-deoxylincomycin structure.[1] This seemingly minor alteration dramatically increases the antibiotic's efficacy, particularly against anaerobic bacteria.[2]

At the heart of this transformation lies the strategic formation of a chlorinated intermediate. While the overall synthesis of clindamycin from lincomycin is a multi-step process, this guide focuses specifically on the core sugar moiety, this compound, which represents the northern half of the clindamycin molecule. Understanding the synthesis and handling of this intermediate is fundamental to the efficient and scalable production of this critical antibiotic.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development, optimization, and quality control. This compound is a stable, isolable compound under appropriate conditions.

| Property | Value | Source(s) |

| CAS Number | 22965-79-3 | [3][4] |

| Molecular Formula | C₉H₁₈ClNO₄S | [3][4] |

| Molecular Weight | 271.76 g/mol | [3][4] |

| Appearance | Off-white to white solid/crystalline solid | [4][5] |

| Melting Point | >156°C (with decomposition) | [4][6] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage Conditions | 0 to 8°C, under inert atmosphere, hygroscopic | [4][5] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-Amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | [5] |

Synthesis and Isolation: A Detailed Protocol

The synthesis of this compound is a cornerstone of clindamycin production. The most common and industrially relevant approach involves the direct chlorination of the corresponding 7-hydroxy precursor, which is typically derived from lincomycin itself. The following protocol is a synthesized methodology based on established principles and patent literature, designed to be a self-validating system for producing the title compound.

Reagents and Materials

-

Lincomycin Hydrochloride

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or other suitable chlorinating agent

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography columns

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Lincomycin Hydrochloride in anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger.

-

Cool the solution to 0-5°C using an ice bath.

-

In a separate flask, prepare a solution of triphenylphosphine in anhydrous dichloromethane.

-

Slowly add the triphenylphosphine solution to the cooled lincomycin solution under a nitrogen atmosphere. Maintain the temperature below 10°C.

Step 2: Chlorination Reaction

-

To the reaction mixture, add carbon tetrachloride dropwise via a dropping funnel. The addition should be controlled to keep the internal temperature between 10°C and 15°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the chlorinated product.

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the solvents.

-

Partition the resulting residue between dichloromethane and water.

-

Separate the organic layer. The aqueous layer can be extracted again with dichloromethane to maximize yield.

-

Combine the organic layers and wash sequentially with a dilute hydrochloric acid solution (to remove residual pyridine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The crude product will contain the desired 7-chloro-lincomycin derivative and triphenylphosphine oxide as a major byproduct.

Isolation and Purification of this compound

The crude product from the previous step is a mixture. To isolate the target sugar moiety, a hydrolysis step is required to cleave the amide bond linking it to the proline derivative, followed by purification.

Step 1: Hydrolysis

-

The crude 7-chloro-lincomycin derivative is subjected to acidic or basic hydrolysis to cleave the amide bond. For instance, refluxing in a solution of hydrochloric acid in methanol can achieve this.

-

The progress of the hydrolysis can be monitored by TLC.

Step 2: Purification by Column Chromatography

-

After hydrolysis, the reaction mixture is neutralized and concentrated.

-

The resulting residue is purified by silica gel column chromatography.

-

A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture), is employed to separate the more polar this compound from less polar byproducts.

-

Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

The solvent is removed under reduced pressure to yield the purified this compound as an off-white solid.

Mechanistic Insights: The Chlorination of the 7-Hydroxyl Group

The conversion of the 7-hydroxyl group to a 7-chloro group with inversion of stereochemistry is a critical transformation. A common and effective method for this is the Appel reaction.[6][7][8] Understanding the mechanism of this reaction provides insight into the choice of reagents and reaction conditions.

The Appel reaction utilizes triphenylphosphine and a tetrahalomethane (in this case, carbon tetrachloride) to convert an alcohol to the corresponding alkyl halide.[7][8] The reaction proceeds with a high degree of stereochemical inversion at the reacting carbon center, which is crucial for the enhanced biological activity of clindamycin.

The key steps of the Appel reaction mechanism are as follows:

-

Formation of the Phosphonium Salt: Triphenylphosphine, a strong nucleophile, attacks one of the chlorine atoms of carbon tetrachloride, displacing a trichloromethanide anion to form a triphenylphosphonium chloride salt.

-

Deprotonation of the Alcohol: The basic trichloromethanide anion deprotonates the alcohol (the 7-hydroxyl group of the lincosamide precursor), forming chloroform and the corresponding alkoxide.

-

Formation of the Oxyphosphonium Intermediate: The alkoxide, being a potent nucleophile, attacks the positively charged phosphorus atom of the phosphonium salt. This results in the formation of an oxyphosphonium intermediate, where the oxygen of the original hydroxyl group is now bonded to the phosphorus. This makes the oxygen an excellent leaving group.

-

SN2 Attack and Inversion of Configuration: The chloride ion, which was initially part of the phosphonium salt, now acts as a nucleophile and attacks the carbon atom at the 7-position in an Sₙ2 fashion. This backside attack displaces the triphenylphosphine oxide leaving group and results in the inversion of stereochemistry at the C7 position. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Caption: The Appel reaction mechanism for the chlorination of an alcohol.

Experimental Workflow and Logic

The synthesis and isolation of this compound can be visualized as a logical workflow. Each stage is designed to achieve a specific chemical transformation or purification objective, leading to the final high-purity intermediate.

Caption: Workflow for the synthesis and isolation of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is the molecular cornerstone that imparts enhanced therapeutic properties to clindamycin. A thorough understanding of its synthesis, purification, and the underlying reaction mechanisms is essential for any scientist or professional involved in the development and manufacturing of lincosamide antibiotics. The methodologies and insights provided in this guide are intended to serve as a valuable resource for achieving efficient and reproducible outcomes in the laboratory and beyond. The continued importance of clindamycin in treating a variety of bacterial infections underscores the enduring relevance of mastering the chemistry of this pivotal chlorinated sugar.

References

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Appel Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

- Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Applied microbiology and biotechnology, 101(13), 5105–5121.

- Google Patents. (n.d.). KR850000065B1 - Method for preparing lincomycin and clindamycin.

- Google Patents. (n.d.). CN101891778B - Process for synthesizing clindamycin hydrochloride.

- Magerlein, B. J., Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent. Journal of medicinal chemistry, 13(4), 616–619.

- Poliak, M. S., & Miasnikova, L. G. (1984). [7-chloro-7-deoxylincomycin (clindamycin)]. Antibiotiki, 29(8), 628–635.

- McGehee, F., & Finland, M. (1968). Microbiological and Pharmacological Behavior of 7-Chlorolincomycin. Antimicrobial agents and chemotherapy, 8, 653–657.

- Leclercq, R., & Courvalin, P. (2002). Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance. Clinical Infectious Diseases, 34(4), 495-502.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 6. name-reaction.com [name-reaction.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Lincomycin-Derived Antibiotics and Their Precursors

Foreword: A Modern Perspective on a Classic Antibiotic Scaffold

Lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis, has been a clinically relevant scaffold for decades.[1][2] Its unique mode of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis, has made it a valuable tool in the fight against Gram-positive bacterial infections.[3] However, the rise of antibiotic resistance necessitates a continuous search for novel and more potent therapeutic agents. This guide provides a comprehensive technical overview of lincomycin, its derivatives, and the biosynthetic pathways of its core precursors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents. We will delve into the intricate enzymatic steps of its biosynthesis, explore the chemical and biological strategies for derivatization, and provide detailed experimental protocols to empower further research in this critical area.

I. The Biosynthetic Blueprint: Deconstructing the Lincomycin Assembly Line

The biosynthesis of lincomycin is a fascinating example of modular natural product assembly, proceeding through two independent pathways that converge to create the final molecule.[1] These pathways are responsible for the synthesis of its two key precursors: the unusual amino acid, 4-propyl-L-proline (PPL), and the complex amino sugar, methylthiolincosamide (MTL).[1]

A. The Genesis of an Unnatural Amino Acid: The 4-Propyl-L-Proline (PPL) Pathway

The PPL pathway is a testament to nature's ability to generate structural diversity from common building blocks. Starting from the aromatic amino acid L-tyrosine, a series of enzymatic transformations, orchestrated by the lmb gene cluster, constructs the unique propyl-substituted proline ring.

Enzymatic Cascade of PPL Biosynthesis:

The biosynthesis of PPL from L-tyrosine is a multi-step process involving a series of enzymes encoded by the lmb gene cluster. While the exact order and some mechanisms are still under investigation, a general consensus on the key transformations has been reached.

-

Step 1: Aromatic Ring Hydroxylation. The pathway initiates with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Step 2: Oxidative Cleavage. The aromatic ring of L-DOPA is then subjected to an extradiol cleavage, a reaction catalyzed by a dioxygenase.

-

Step 3 & 4: Cyclization and Reduction. The resulting linear intermediate undergoes a series of cyclization and reduction steps to form the pyrroline ring.

-

Step 5 & 6: Alkylation and Final Reduction. The characteristic propyl group is installed, followed by a final reduction to yield 4-propyl-L-proline.

Caption: Biosynthetic pathway of 4-propyl-L-proline (PPL).

B. Building the Sugar Moiety: The Methylthiolincosamide (MTL) Pathway

The MTL pathway is equally complex, starting from central carbon metabolism and culminating in a highly functionalized eight-carbon amino sugar. This pathway involves a series of epimerizations, dehydrations, and transaminations to construct the unique thiooctose core.

Key Enzymatic Steps in MTL Biosynthesis:

The biosynthesis of MTL begins with intermediates from the pentose phosphate pathway and glycolysis. The lmb gene cluster also encodes the enzymatic machinery for this intricate transformation. A key intermediate in this pathway is GDP-ᴅ-erythro-α-ᴅ-gluco-octose. Recent research has elucidated the subsequent steps converting this intermediate to GDP-ᴅ-α-ᴅ-lincosamide, involving four key enzymes: LmbM, LmbL, CcbZ, and CcbS. This sub-pathway includes a 6-epimerization, a 6,8-dehydration, a 4-epimerization, and a 6-transamination.[4][5]

Caption: Biosynthetic pathway of methylthiolincosamide (MTL).

C. The Final Assembly: Condensation and Tailoring Steps

Once PPL and MTL are synthesized, they are condensed via an amide bond to form N-demethyllincomycin.[1] This crucial step is catalyzed by a multienzyme complex with components resembling non-ribosomal peptide synthetases (NRPS). Following the condensation, a final N-methylation step, utilizing S-adenosyl methionine as the methyl donor, yields the mature lincomycin molecule.[1] Subsequent post-condensation modifications, including the deacetylation of a mycothiol-derived 'waste product', are critical for the completion of the biosynthetic pathway.[6]

II. Beyond the Natural Product: A Survey of Lincomycin Derivatives

The lincomycin scaffold has proven to be a fertile ground for medicinal chemists. Through semi-synthesis and, more recently, total synthesis and mutasynthesis, a plethora of derivatives have been generated with the aim of improving potency, expanding the antibacterial spectrum, and overcoming resistance mechanisms.

A. The Prototypical Derivative: Clindamycin

The most well-known and clinically successful derivative of lincomycin is clindamycin. This semi-synthetic antibiotic is produced by the chlorination of the 7-hydroxyl group of lincomycin, a modification that enhances its antibacterial activity and improves its oral bioavailability.

B. Expanding the Arsenal: Synthetic and Semi-Synthetic Analogs

Numerous other modifications have been explored at various positions of the lincomycin molecule. These include alterations to the proline ring, the sugar moiety, and the amide linkage. The goal of these modifications is often to enhance binding to the bacterial ribosome and to evade resistance mechanisms, such as ribosomal methylation.

Table 1: Selected Lincomycin Derivatives and their Antibacterial Activity (MIC, µg/mL)

| Compound | Modification | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae (Pen-S) | S. pneumoniae (Pen-R) | Reference |

| Lincomycin | - | 0.5 - 2 | 1 - >128 | 0.06 - 0.5 | 0.12 - 4 | [1] |

| Clindamycin | 7(R)-OH → 7(S)-Cl | 0.12 - 0.5 | 0.25 - >128 | 0.03 - 0.25 | 0.06 - 2 | [1] |

| IBX | Bicyclic oxepanoprolylamide | 0.12 - 0.5 | 0.25 - 1 | ≤0.015 | ≤0.015 | [7] |

| 4'-pentyl-4'-depropyllincomycin | 4'-propyl → 4'-pentyl | 0.25 | 1 | Not reported | Not reported | [1] |

Note: MIC values can vary depending on the specific strain and testing methodology.

C. Harnessing Biosynthesis: The Power of Mutasynthesis

Mutasynthesis, a technique that combines genetic engineering with precursor-directed biosynthesis, has emerged as a powerful tool for generating novel lincomycin analogs.[1] This approach involves creating a mutant strain of S. lincolnensis that is blocked in the biosynthesis of one of the precursors (typically PPL). This mutant is then fed with synthetic analogs of the blocked precursor, which are incorporated by the remaining biosynthetic machinery to produce novel lincosamide structures. For example, a ΔlmbX mutant of S. lincolnensis, blocked in PPL biosynthesis, has been successfully used to produce 4′-butyl-4′-depropyllincomycin and 4′-pentyl-4′-depropyllincomycin by feeding the corresponding precursor analogs.[1]

III. Experimental Protocols for the Modern Lincosamide Researcher

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the study of lincomycin and its derivatives.

A. Cultivation of Streptomyces lincolnensis for Lincomycin Production

Optimizing fermentation conditions is crucial for maximizing the yield of lincomycin.

Protocol 1: Shake Flask Fermentation of S. lincolnensis

-

Seed Culture Preparation:

-

Inoculate a loopful of S. lincolnensis spores from a mature agar plate into 50 mL of seed medium in a 250 mL baffled flask.

-

Seed Medium Composition (g/L): Glucose 10, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.0.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate 2.5 mL of the seed culture into 50 mL of production medium in a 250 mL baffled flask.

-

Production Medium Composition (g/L): Soluble Starch 20, Glucose 35, Soybean Meal 20, Corn Steep Liquor 10, K2HPO4 0.4, (NH4)2SO4 1. Adjust pH to 7.0.[8]

-

Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.[8]

-

-

Monitoring Production:

-

Withdraw samples aseptically at regular intervals (e.g., every 24 hours) from day 3 onwards.

-

Analyze lincomycin concentration by HPLC-MS.

-

B. Genetic Manipulation: Creating a PPL-Blocked Mutant for Mutasynthesis

CRISPR-Cas9 technology has revolutionized genetic engineering in Streptomyces, providing a highly efficient method for gene knockout.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout of lmbX in S. lincolnensis

-

Design of sgRNA and Donor DNA:

-

Design a specific single-guide RNA (sgRNA) targeting the lmbX gene using a suitable online tool.

-

Synthesize two homologous arms (each ~1-1.5 kb) flanking the lmbX gene by PCR from S. lincolnensis genomic DNA.

-

These arms will serve as the template for homologous recombination to delete the gene.

-

-

Construction of the CRISPR-Cas9 Editing Plasmid:

-

Clone the designed sgRNA and the two homologous arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

-

Conjugation into S. lincolnensis :

-

Transform the constructed plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. lincolnensis spores on a suitable agar medium (e.g., SFM).

-

Select for exconjugants using appropriate antibiotics (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the plasmid).

-

-

Screening for Deletion Mutants:

-

Isolate individual exconjugant colonies and screen for the desired gene deletion by colony PCR using primers flanking the lmbX gene.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Sources

- 1. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lincosamide Antibiotics: Structure, Activity, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deacetylation of mycothiol-derived ‘waste product’ triggers the last biosynthetic steps of lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A synthetic antibiotic class overcoming bacterial multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide, a pivotal intermediate in the semi-synthesis of the lincosamide antibiotic, Clindamycin. We will delve into the historical context of its discovery, stemming from the foundational research on Lincomycin, and elucidate the chemical ingenuity that led to its creation. This guide will detail the scientific rationale for the strategic 7-chloro substitution, a modification that dramatically enhances antibacterial potency. Furthermore, we will present a detailed synthesis protocol, explore the reaction mechanisms, and provide key analytical data for the characterization of this crucial compound.

Introduction: The Genesis of a Potent Antibiotic

The story of this compound is intrinsically linked to the development of the lincosamide class of antibiotics. The journey began with the discovery of Lincomycin, a natural product isolated from the soil bacterium Streptomyces lincolnensis.[1][2] While Lincomycin showed promise, the quest for enhanced efficacy and improved pharmacological properties spurred further research.

In the mid-1960s, a team of scientists at The Upjohn Company, including Barney J. Magerlein, Robert D. Birkenmeyer, and Fred Kagan, embarked on a program to chemically modify Lincomycin. Their pioneering work, first announced in 1966, led to the synthesis of Clindamycin, a semi-synthetic derivative with markedly superior antibacterial activity.[3] The key to this enhancement was the strategic replacement of the 7-hydroxyl group of the lincomycin molecule with a chlorine atom.[3][4] This pivotal modification gives rise to the core structure of interest: this compound. This guide will focus on the discovery, synthesis, and characterization of this essential building block.

The Decisive Modification: Rationale for the 7-Chloro Substitution

The decision to replace the 7-(R)-hydroxyl group of lincomycin with a chlorine atom was a calculated one, driven by the hypothesis that this modification would lead to a compound with greater in vitro activity.[5] This proved to be correct, as the resulting 7-chloro-7-deoxylincomycin, known as Clindamycin, exhibited significantly enhanced potency against a range of gram-positive organisms, including penicillinase-producing staphylococci.[5] The introduction of the chlorine atom with an inversion of stereochemistry at the C-7 position is a critical structural change that profoundly impacts the molecule's interaction with the bacterial ribosome, the site of its antibacterial action.[2]

Synthesis and Isolation: A Detailed Experimental Protocol

The synthesis of this compound is a key step in the production of Clindamycin. The following protocol is a synthesized representation of the methodologies described in the foundational patents and scientific literature.

Objective: To synthesize this compound from a suitable Lincomycin-derived starting material.

Materials:

-

Methyl α-thiolincosaminide (or a protected derivative)

-

Thionyl chloride (SOCl₂) or a Vilsmeier reagent (e.g., phosphorus oxychloride in DMF)

-

Anhydrous pyridine

-

Anhydrous chloroform or dichloromethane

-

Sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol mixtures)

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl α-thiolincosaminide in anhydrous pyridine and anhydrous chloroform. Cool the solution to 0°C in an ice bath.

-

Chlorination: Slowly add a solution of thionyl chloride in anhydrous chloroform to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with chloroform. Combine the organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Characterization: The purified fractions containing the desired product are combined and concentrated to yield this compound as a white to off-white solid. The identity and purity of the compound should be confirmed by spectroscopic methods.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanism of Chlorination

The chlorination of the 7-hydroxyl group of the lincosaminide sugar moiety typically proceeds via an Sₙ2-type reaction. When using thionyl chloride in the presence of pyridine, the hydroxyl group is first converted into a better leaving group, a chlorosulfite ester. Pyridine acts as a base to neutralize the HCl generated during this step. The chloride ion, a good nucleophile, then attacks the C-7 carbon, displacing the chlorosulfite group with an inversion of configuration. This stereochemical inversion is crucial for the enhanced biological activity of the final Clindamycin product.

Diagram of the Chlorination Mechanism:

Caption: Simplified mechanism of the 7-chlorination of the lincosaminide moiety.

Analytical Characterization

Table 1: Key Analytical Data

| Property | Description |

| Appearance | White to off-white solid. |

| Molecular Formula | C₉H₁₈ClNO₄S |

| Molecular Weight | 271.76 g/mol |

| Melting Point | >156°C (decomposes) |

| Solubility | Soluble in methanol and DMSO. |

| ¹H NMR | Expected to show characteristic signals for the methylthio group, the pyranose ring protons, and the protons of the 1-amino-2-chloropropyl side chain. The chemical shift of the proton at C-7 would be significantly shifted downfield compared to the corresponding proton in the 7-hydroxy precursor. |

| ¹³C NMR | The carbon spectrum would confirm the presence of nine carbon atoms. The resonance for the C-7 carbon would be significantly shifted due to the presence of the electronegative chlorine atom. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key diagnostic feature. |

Conclusion and Future Perspectives

This compound represents a cornerstone in the history of antibiotic development. Its synthesis was a pivotal moment that transformed a natural product, Lincomycin, into a more potent and clinically valuable therapeutic agent, Clindamycin. This guide has provided a detailed overview of its discovery, the scientific rationale behind its structure, a comprehensive synthesis protocol, and key analytical parameters for its characterization. As antibiotic resistance continues to be a global health challenge, the lessons learned from the chemical modification of natural products, exemplified by the creation of this essential intermediate, remain highly relevant. Future research in medicinal chemistry will undoubtedly continue to build upon these foundational principles to develop the next generation of life-saving therapeutics.

References

- Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent. Journal of Medicinal Chemistry, 13(4), 616–619.

- Magerlein, B. J. (1970). Lincomycin. XII. The Preparation of Methyl N-Methyl-α-thiolincosaminide. The Journal of Organic Chemistry, 35(6), 1904-1907.

- Meyers, B. R., Kaplan, K., & Weinstein, L. (1969). Microbiological and pharmacological behavior of 7-chlorolincomycin. Applied Microbiology, 17(5), 653–657.

- Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28.

- The Upjohn Company. (1971). 7-halo-7-deoxy-lincomycin derivatives. U.S.

-

Britannica. (2023, December 19). Lincosamide. Retrieved from [Link]

-

Wikipedia. (2023, December 22). Clindamycin. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-thiolincosaminide. Retrieved from [Link]

- Poliak, M. S., & Miasnikova, L. G. (1984). [7-chloro-7-deoxylincomycin (clindamycin)]. Antibiotiki, 29(8), 628–635.

- Magerlein, B. J., Birkenmeyer, R. D., & Kagan, F. (1967). Chemical modification of lincomycin. Antimicrobial Agents and Chemotherapy, 1966, 727–736.

- The Upjohn Company. (1970). 7-halo-7-deoxylincomycins and process for preparing the same. U.S.

-

Lincosamides. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- The Upjohn Company. (1968). Lincomycin derivatives and process for preparing same. U.S.

-

American Chemical Society. (2022, May 16). Clindamycin. Retrieved from [Link]

-

ResearchGate. (2000). An alternative synthesis of clindamycin. Retrieved from [Link]

- Zhangjiagang Xinyi Chemical Co., Ltd. (2010). Process for synthesizing clindamycin hydrochloride.

-

Acanthus Research Inc. (n.d.). This compound. Retrieved from [Link]

- Shin Poong Pharm. Co., Ltd. (1985). Method for preparing lincomycin and clindamycin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KR910002224B1 - Process for preparing 7-halo-7-deoxyrincomycin and analogs thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of Clindamycin from Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of the antibiotic clindamycin, starting from Methyl 7-Chloro-7-deoxy-1-thiolincosaminide and L-trans-N-Boc-4-n-propylhygric acid. Clindamycin, a lincosamide antibiotic, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit[1][2][3]. The protocol detailed herein employs a mixed anhydride method for the critical amide bond formation, followed by acidic deprotection to yield the final active pharmaceutical ingredient. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical rationale, process considerations, and robust analytical methods for product validation.

Introduction and Synthetic Strategy

Clindamycin is a semi-synthetic antibiotic derived from lincomycin[2]. Its synthesis involves the coupling of the amino sugar moiety, this compound (7-Cl-MTL), with the N-methylated amino acid, (4R)-1-methyl-4-propyl-L-proline (also known as L-trans-4-n-propylhygric acid).

The core of this synthesis is the formation of an amide bond between the secondary amine of the proline ring and the amine group of the 7-Cl-MTL. Direct condensation is inefficient. Therefore, a robust activation of the carboxylic acid on the proline derivative is required. This protocol utilizes the formation of a mixed anhydride using isobutyl chloroformate, a classic and effective method for peptide coupling. The N-terminus of the proline derivative is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-condensation and other side reactions. The synthesis concludes with the removal of this Boc protecting group under acidic conditions to yield clindamycin, which is then isolated as its hydrochloride salt.

Reaction Pathway and Workflow

The overall synthetic pathway involves three key stages: activation, coupling, and deprotection, followed by purification.

Figure 1: Chemical reaction workflow for the synthesis of Clindamycin Hydrochloride.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% Purity | TCI, Sigma-Aldrich | Store at 2-8°C, moisture sensitive. |

| L-trans-N-Boc-4-n-propylhygric acid | ≥98% Purity | Custom Synthesis/Commercially available | Store at 2-8°C. |

| Isobutyl Chloroformate | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, moisture sensitive. Handle in a fume hood. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics | Store under inert gas. |

| Acetonitrile (MeCN) | Anhydrous, HPLC Grade | Fisher Scientific | Solvent for activation and coupling. |

| Acetone | ACS Grade | VWR | Used for work-up and crystallization. |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |

| Hydrochloric Acid (HCl) | 37% (conc.), ACS Grade | Fisher Scientific | For deprotection and salt formation. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For aqueous work-up. |

| Brine (Saturated NaCl) | Saturated Solution | Lab Prepared | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 100g of the final product. Adjustments may be necessary for different scales.

Part A: Activation of L-trans-N-Boc-4-n-propylhygric acid

Rationale: The carboxylic acid of the N-Boc-protected proline derivative is converted into a more reactive mixed anhydride by reaction with isobutyl chloroformate. This activation is performed at low temperature (-15°C to -10°C) to prevent decomposition of the mixed anhydride and minimize side reactions. Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation[4].

Procedure:

-

Set up a 3-neck, 2L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is dry.

-

Charge the flask with L-trans-N-Boc-4-n-propylhygric acid (67 g, 0.21 mol) and anhydrous acetonitrile (1.2 L).

-

Stir the mixture to dissolve the solid.

-

Cool the solution to -15°C using a dry ice/acetone bath.

-

Slowly add triethylamine (29.5 mL, 0.21 mol) via a syringe while maintaining the temperature below -10°C.

-

In a separate, dry dropping funnel, add isobutyl chloroformate (28 mL, 0.21 mol).

-

Add the isobutyl chloroformate dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -10°C.

-

Stir the resulting mixture at -10°C for an additional 1 hour to ensure complete formation of the mixed anhydride. The solution containing the activated amino acid is now ready for the coupling step.

Part B: Amide Coupling Reaction

Rationale: The amine group of this compound (7-Cl-MTL) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the mixed anhydride. This reaction forms the desired amide bond, resulting in the N-Boc protected clindamycin intermediate. The reaction is allowed to warm to room temperature to ensure a reasonable reaction rate[4].

Procedure:

-

In a separate 2L beaker, dissolve this compound (50 g, 0.18 mol) in a warm mixture of acetone (750 mL) and water (750 mL).

-

Cool the 7-Cl-MTL solution to approximately 30°C.

-

Add the 7-Cl-MTL solution to the activated amino acid solution (from Part A) in a steady stream.

-

Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 18 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5][6]. (Mobile phase for TLC: Dichloromethane/Methanol 9:1).

Part C: Work-up and Isolation of N-Boc-Clindamycin

Rationale: This stage aims to remove the solvents and water-soluble by-products (e.g., triethylammonium salts) to isolate the crude N-Boc-clindamycin intermediate.

Procedure:

-

Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the acetone and acetonitrile.

-

An aqueous slurry will remain. Add dichloromethane (1 L) to the slurry and transfer to a 4L separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 500 mL)

-

Saturated NaHCO₃ solution (2 x 500 mL)

-

Brine (1 x 500 mL)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous oil or foam. This is the crude N-Boc-clindamycin.

Part D: Deprotection and Salification to Clindamycin HCl

Rationale: The acid-labile Boc protecting group is removed using a strong acid, typically hydrochloric acid dissolved in an organic solvent. This step simultaneously protonates the basic nitrogen atoms of the clindamycin molecule, allowing for its isolation as the stable and water-soluble hydrochloride salt[7].

Procedure:

-

Dissolve the crude N-Boc-clindamycin from Part C in acetone (750 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add concentrated hydrochloric acid (18 mL) dropwise while stirring vigorously. Maintain the temperature below 20°C.

-

A white precipitate of clindamycin hydrochloride should form.

-

Continue stirring at 0-5°C for 2-4 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold acetone (2 x 200 mL).

-

Dry the product in a vacuum oven at 40-50°C to a constant weight.

-

Expected yield: 70-80 g (85-95% based on 7-Cl-MTL).

Figure 2: Step-by-step experimental workflow diagram.

Characterization and Quality Control

To ensure the trustworthiness of the protocol, the final product must be rigorously analyzed to confirm its identity, purity, and quality. The most common analytical techniques for clindamycin include HPLC, Mass Spectrometry, and NMR spectroscopy[8][9].

| Parameter | Method | Typical Specifications | Reference(s) |

| Identity | ¹H NMR | The spectrum should match the known structure of clindamycin, showing characteristic peaks for the sugar moiety, the proline ring, and the propyl and methyl groups. | [10] |

| Purity & Assay | HPLC | Purity ≥ 99.0%. The assay is typically performed against a reference standard. A common method uses a C8 or C18 column with a mobile phase of phosphate buffer and acetonitrile, with UV detection at ~210 nm. | [9][11] |

| Mass Verification | LC-MS | The mass spectrum should show a primary ion corresponding to the molecular weight of the clindamycin free base (m/z 425.98 for [M+H]⁺). | [10] |

| Residual Solvents | GC-HS | Acetone, Dichloromethane, and Acetonitrile levels should be within the limits specified by pharmacopeial standards (e.g., USP <467>). | [6] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps involving volatile, corrosive, or toxic reagents (isobutyl chloroformate, triethylamine, dichloromethane, concentrated HCl) must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

Isobutyl chloroformate is highly corrosive and reacts violently with water. Handle with extreme care.

-

Triethylamine is flammable and has a strong, irritating odor.

-

Dichloromethane is a suspected carcinogen[12]. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- CN110894207B - Purification method of clindamycin palmitate hydrochloride - Google Patents.

-

Asian Journal of Pharmaceutical Analysis - Analytical Perspectives on Clindamycin: Review of Methods in Formulations and Biological Samples. Available at: [Link]

-

PubMed - An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Available at: [Link]

-

Current Pharmaceutical Design - An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Available at: [Link]

-

Patsnap Synapse - What is the mechanism of Clindamycin Phosphate?. Available at: [Link]

-

Wikipedia - Clindamycin. Available at: [Link]

- CN112625071A - Synthesis process of clindamycin palmitate hydrochloride - Google Patents.

-

Scirp.org - Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Available at: [Link]

-

NCBI Bookshelf - Clindamycin - StatPearls. Available at: [Link]

-

PubMed - Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. Available at: [Link]

-

American Chemical Society - Clindamycin. Available at: [Link]

-

ResearchGate - Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride | Request PDF. Available at: [Link]

-

ResearchGate - Development of the dissolution methods for clindamycin palmitate hydrochloride dispersible tablets and clindamycin palmitate hydrochloride for suspension by HPLC. Available at: [Link]

- KR850000065B1 - Method for preparing lincomycin and clindamycin - Google Patents.

- CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents.

Sources

- 1. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 2. Clindamycin - Wikipedia [en.wikipedia.org]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. KR850000065B1 - Method for preparing lincomycin and clindamycin - Google Patents [patents.google.com]

- 5. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [rjsocmed.com]

- 7. CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 10. Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emergingstandards.usp.org [emergingstandards.usp.org]

- 12. acs.org [acs.org]

Analytical methods for Methyl 7-Chloro-7-deoxy-1-thiolincosaminide characterization

As a Senior Application Scientist, this document provides a detailed guide to the analytical methods for the characterization of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide. This compound is a key intermediate in the synthesis of lincosamide antibiotics such as Clindamycin and is also considered a process-related impurity.[1][][3] Accurate characterization is therefore critical for quality control, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just protocols, but also the underlying scientific rationale for the selected methods and parameters. We will cover an integrated analytical approach encompassing chromatographic separation and spectroscopic analysis to provide a comprehensive profile of the molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development. These properties influence choices regarding solvents, chromatographic conditions, and sample handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClNO₄S | [1][] |

| Molecular Weight | 271.76 g/mol | [1][] |

| Appearance | Off-White Solid | [1][] |

| CAS Number | 22965-79-3 | [1][4] |

| Solubility | Soluble in DMSO and Methanol | [1][] |

| Melting Point | >156°C (decomposes) | [1][3] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | [][5] |

Integrated Analytical Workflow

The characterization of a pharmaceutical intermediate like this compound relies on the complementary nature of different analytical techniques. A typical workflow involves using a high-resolution separation technique for purity assessment, followed by spectroscopic methods for unambiguous identification and structural confirmation.

Sources

Application Note: A Robust HPLC-ELSD Method for the Purity Analysis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) for the purity assessment of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide, a critical intermediate and potential impurity in the synthesis of lincosamide antibiotics such as Clindamycin.[1][2][3][4] Given that not all potential impurities may possess a suitable UV chromophore, the ELSD offers a universal detection approach based on mass, making it an ideal choice for comprehensive purity profiling.[5][6][7] This document provides a step-by-step protocol, the scientific rationale for method development choices, and validation data adhering to the principles outlined in the ICH Q2(R1) guideline.[8][9][10]

Introduction: The Analytical Challenge

This compound is a key chemical entity related to Clindamycin, a semi-synthetic antibiotic derived from lincomycin.[11][12] The purity of this compound is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) monograph for Clindamycin Hydrochloride outlines HPLC-UV methods for assay and impurity profiling.[11][13] However, these methods rely on the presence of a UV-absorbing chromophore. Process-related impurities or degradation products may lack such a moiety, rendering them invisible to UV detectors.